2-Pyridineboronic acid
Overview
Description
2-Pyridineboronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation:
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation reagent to selectively activate the ortho position of the pyridine ring, which is then reacted with a borate ester to introduce the boronic acid group.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane in the presence of a palladium catalyst.
Iridium or Rhodium Catalyzed C-H or C-F Borylation: This method uses iridium or rhodium catalysts to directly borylate the C-H or C-F bonds of pyridine.
[4+2] Cycloadditions: This method involves the cycloaddition of pyridine with a boron-containing reagent to form the boronic acid derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-metal exchange and borylation reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling is also common in industrial settings due to its high yield and selectivity .
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: this compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: this compound can undergo oxidation to form pyridine-2-boronic acid esters.
Substitution Reactions: The boronic acid group can be substituted with other functional groups through various chemical reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Organolithium or Organomagnesium Reagents: Used in halogen-metal exchange reactions.
Borate Esters: Used in borylation reactions.
Major Products Formed:
Pyridine Derivatives: Formed through various substitution and coupling reactions.
Pyridine-2-Boronic Acid Esters: Formed through oxidation reactions.
Mechanism of Action
Target of Action
2-Pyridineboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound undergoes transmetalation, a process where it transfers its organoboron group to the palladium catalyst . This forms a new palladium-carbon bond, which is a key step in the formation of the carbon-carbon bond in the final product .
Biochemical Pathways
It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .
Pharmacokinetics
Like other boronic acids, it is expected to have good stability under the reaction conditions .
Result of Action
The use of this compound in the Suzuki-Miyaura cross-coupling reaction results in the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of base, solvent, temperature, and the presence of other functional groups in the reaction . For example, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Biochemical Analysis
Biochemical Properties
2-Pyridineboronic acid plays a role in biochemical reactions, particularly in the Suzuki cross-coupling reactions
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in Suzuki cross-coupling reactions . It forms pyridyl boronic esters, which can further react with other compounds
Scientific Research Applications
2-Pyridineboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pyridine-3-Boronic Acid: Similar to 2-pyridineboronic acid but with the boronic acid group attached to the third position of the pyridine ring.
Pyridine-4-Boronic Acid: Similar to this compound but with the boronic acid group attached to the fourth position of the pyridine ring.
Uniqueness: this compound is unique due to its specific position of the boronic acid group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
pyridin-2-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLDUMMLRZFROX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=N1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376414 | |
Record name | 2-Pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197958-29-5 | |
Record name | 2-Pyridineboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-pyridineboronic acid in the synthesis of spiro-oxazoline ligands?
A1: this compound serves as a key building block in the final step of synthesizing the spiro-oxazoline (PyOx) ligands []. It undergoes a palladium-catalyzed Suzuki–Miyaura coupling reaction with the previously synthesized 1,3-oxazolidine-2-thione derivatives. This reaction results in the replacement of the thione group with the 2-pyridyl group, forming the desired spiro-oxazoline ligands.
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